

Spectroscopic Profile of 5-Fluoro-2-methylbenzyl alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Fluoro-2-methylbenzyl alcohol**

Cat. No.: **B1333270**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Fluoro-2-methylbenzyl alcohol**, a key building block in medicinal chemistry and materials science. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for the acquisition of such spectra.

Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data has been generated using validated prediction software to provide a reliable spectroscopic profile of **5-Fluoro-2-methylbenzyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|----------------------|--------------|---------------------------|--------------------|
| ~7.25 | dd | ~8.5, ~5.5 | H-3 |
| ~7.00 | dd | ~8.5, ~2.5 | H-6 |
| ~6.90 | td | ~8.5, ~2.5 | H-4 |
| ~4.60 | s | - | -CH ₂ - |
| ~2.30 | s | - | -CH ₃ |
| ~1.80 | t (broad) | ~6.0 | -OH |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |
|---------------------------------------|--------------------|
| ~161.5 (d, ¹ JCF ≈ 245 Hz) | C-5 |
| ~139.0 (d, ³ JCF ≈ 3 Hz) | C-1 |
| ~131.0 (d, ⁴ JCF ≈ 3 Hz) | C-3 |
| ~125.0 (d, ² JCF ≈ 21 Hz) | C-2 |
| ~115.0 (d, ² JCF ≈ 21 Hz) | C-4 |
| ~114.0 (d, ³ JCF ≈ 8 Hz) | C-6 |
| ~63.0 | -CH ₂ - |
| ~18.0 | -CH ₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|------------------|-----------------------|
| ~3350 | Strong, Broad | O-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| ~1600, ~1490 | Medium to Strong | Aromatic C=C stretch |
| ~1240 | Strong | C-F stretch |
| ~1020 | Strong | C-O stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 140 | 100 | [M] ⁺ (Molecular Ion) |
| 123 | 80 | [M - OH] ⁺ |
| 111 | 40 | [M - CH ₂ OH] ⁺ |
| 91 | 60 | [C ₇ H ₇] ⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as **5-Fluoro-2-methylbenzyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **5-Fluoro-2-methylbenzyl alcohol**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

¹H NMR Spectroscopy:

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Chloroform-d (CDCl₃).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1.0 s.
 - Acquisition Time: ~4 s.
 - Spectral Width: -2 to 12 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C NMR Spectroscopy:

- Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
- Solvent: Chloroform-d (CDCl₃).
- Reference: CDCl₃ at 77.16 ppm.
- Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2.0 s.

- Spectral Width: 0 to 200 ppm.
- Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- Place a small amount of **5-Fluoro-2-methylbenzyl alcohol** on a clean, dry agate mortar.
- Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.
- Grind the sample to a fine powder.
- Alternatively, for a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used where the solid is placed directly on the ATR crystal.

Data Acquisition (FT-IR):

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Mode: Transmittance or Absorbance.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Procedure:
 - Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the IR beam path.
 - Acquire the sample spectrum.
 - The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

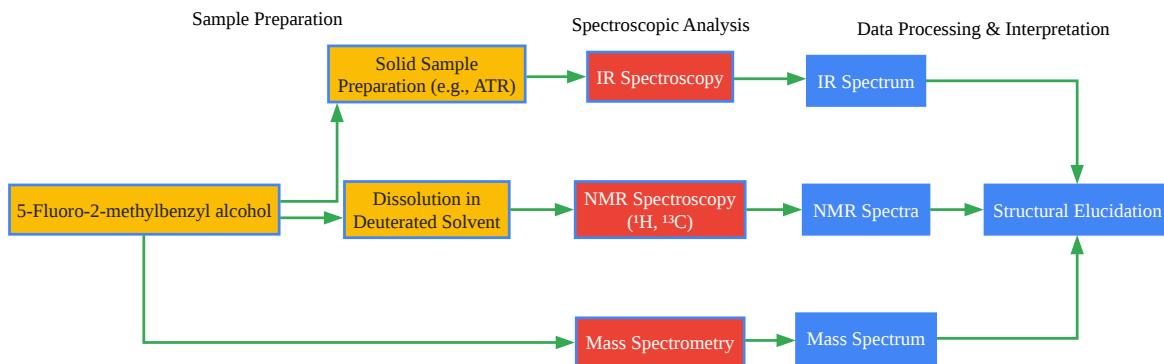
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
- Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. The compound will be vaporized and separated from the solvent before entering the mass spectrometer.
- Ionization:
 - Electron Energy: 70 eV.
 - Source Temperature: 200-250 °C.

Mass Analysis:

- Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 40-400.
- Data Acquisition: The instrument will scan the specified mass range and record the abundance of each ion.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com